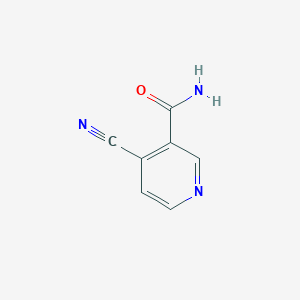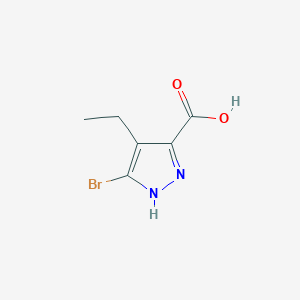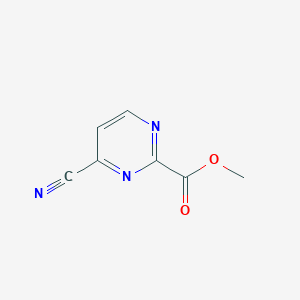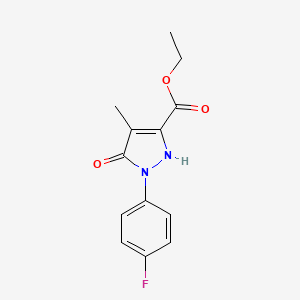![molecular formula C15H13FN2 B11775207 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 20100-23-6](/img/structure/B11775207.png)
2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of an aromatic aldehyde, such as 4-fluorobenzaldehyde, with a suitable amine and a diketone. One common method involves the use of ammonium acetate as the nitrogen source and a catalyst like copper(I) iodide (CuI) to facilitate the reaction . The reaction is carried out under reflux conditions in ethanol, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation and solvent-free conditions can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors in the central nervous system, exhibiting anxiolytic or sedative properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)imidazole-5-ones: Known for their anti-cancer properties against breast cancer cell lines.
Fluoroimidazoles: Exhibit significant biological activity and are used in various medicinal applications.
Uniqueness
2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
20100-23-6 |
|---|---|
Molecular Formula |
C15H13FN2 |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C15H13FN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18) |
InChI Key |
HNKGDCNXFFBBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


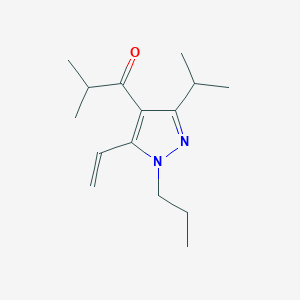
![Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11775127.png)
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)

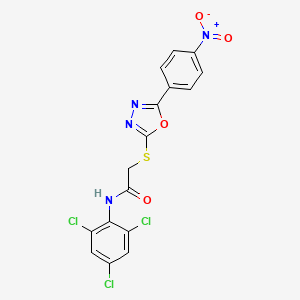
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)
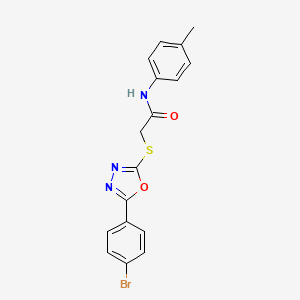
![2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11775172.png)

